Hamigeran B

Description

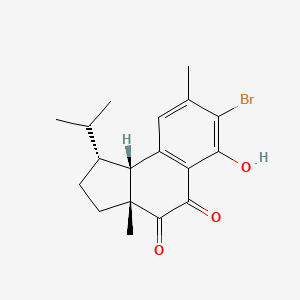

Structure

3D Structure

Properties

Molecular Formula |

C18H21BrO3 |

|---|---|

Molecular Weight |

365.3 g/mol |

IUPAC Name |

(1R,3aR,9bR)-7-bromo-6-hydroxy-3a,8-dimethyl-1-propan-2-yl-1,2,3,9b-tetrahydrocyclopenta[a]naphthalene-4,5-dione |

InChI |

InChI=1S/C18H21BrO3/c1-8(2)10-5-6-18(4)13(10)11-7-9(3)14(19)15(20)12(11)16(21)17(18)22/h7-8,10,13,20H,5-6H2,1-4H3/t10-,13-,18-/m1/s1 |

InChI Key |

LJUSWSWJFIZLDY-AJAPIDPKSA-N |

Isomeric SMILES |

CC1=CC2=C(C(=C1Br)O)C(=O)C(=O)[C@]3([C@@H]2[C@H](CC3)C(C)C)C |

Canonical SMILES |

CC1=CC2=C(C(=C1Br)O)C(=O)C(=O)C3(C2C(CC3)C(C)C)C |

Synonyms |

hamigeran B |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of Hamigeran B: A Technical Guide

December 26, 2025

Abstract

Hamigeran B, a marine-derived norditerpenoid, has garnered scientific interest due to its notable biological activities. Isolated from the poecilosclerid sponge Hamigera tarangaensis, this compound has demonstrated significant antiviral properties.[1][2][3] While its antiviral mechanism of action is yet to be fully elucidated, studies on its synthetic analogs have provided insights into a potential anti-neuroinflammatory pathway. This technical guide synthesizes the current understanding of Hamigeran B's mechanism of action, with a focus on the data available for its analogs. It details the experimental protocols used to investigate these effects and presents the quantitative data in a structured format. Visual diagrams of the proposed signaling pathways and experimental workflows are also provided to facilitate comprehension by researchers, scientists, and drug development professionals.

Introduction

The hamigeran family of natural products, characterized by their unique fused tricyclic frameworks, has shown a broad spectrum of biological activities, including antiviral, cytotoxic, and anti-neuroinflammatory effects.[1][4][5] Hamigeran B is particularly distinguished for its potent antiviral activity against both herpes and polio viruses, exhibiting complete inhibition at low concentrations with minimal cytotoxicity.[2][3] Despite numerous total synthesis efforts, the precise molecular mechanisms underpinning its biological effects, especially its antiviral action, remain an active area of investigation. Recent research on synthetic analogs of Hamigeran B has begun to shed light on a potential mechanism for anti-neuroinflammatory activity, involving the inhibition of nitric oxide (NO) production and modulation of the TNF-α signaling pathway.[4]

Biological Activities of Hamigeran B and its Analogs

Hamigeran B and its related compounds have been evaluated for several biological activities:

-

Antiviral Activity: Hamigeran B has been reported to completely inhibit herpes and polio viruses in vitro.[1][2] The specific viral or host targets involved in this inhibition have not been detailed in the available literature.

-

Anti-neuroinflammatory Activity: Synthetic analogs of Hamigeran B have demonstrated significant inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[4] This suggests a potential role in mitigating neuroinflammation.

-

Cytotoxicity: While Hamigeran B itself shows low cytotoxicity, other members of the hamigeran family have displayed moderate cytotoxicity against leukemia cell lines.[1][6]

Postulated Anti-Neuroinflammatory Mechanism of Action (Based on Analogs)

While the direct mechanism of Hamigeran B has not been fully detailed, studies on its synthetic analogs suggest a plausible pathway for its observed anti-neuroinflammatory effects. The proposed mechanism centers on the inhibition of inducible nitric oxide synthase (iNOS) and the modulation of the tumor necrosis factor-alpha (TNF-α) pathway.

Inhibition of Nitric Oxide (NO) Production

Several analogs of Hamigeran B have been shown to be potent inhibitors of NO production in LPS-stimulated BV-2 microglial cells.[4] Overproduction of NO by iNOS is a key feature of neuroinflammation. Molecular docking studies suggest that these analogs may directly interact with the active site of the iNOS protein, thereby inhibiting its enzymatic activity.[4]

Modulation of the TNF-α Pathway

It is speculated that the anti-inflammatory effects of Hamigeran B analogs may be mediated through the inhibition of the TNF-α signaling pathway.[4] TNF-α is a pro-inflammatory cytokine that plays a crucial role in initiating and amplifying the inflammatory cascade, which often involves the activation of the NF-κB transcription factor. By inhibiting this pathway, the analogs may reduce the expression of various pro-inflammatory mediators, including iNOS.

Signaling Pathway Diagram

Caption: Proposed anti-neuroinflammatory pathway of Hamigeran B analogs.

Quantitative Data

The following table summarizes the inhibitory activity of selected Hamigeran B analogs on nitric oxide (NO) production in LPS-stimulated BV-2 cells.

| Compound | IC50 for NO Production Inhibition (μM) |

| Analog 9c | 5.85 |

| Analog 9q | 6.31 |

| Analog 9f | 24.91 |

| Quercetin (Control) | 4.3 |

| Data sourced from a study on Hamigeran B analogs.[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of the anti-neuroinflammatory effects of Hamigeran B analogs.[4]

Nitric Oxide (NO) Production Inhibition Assay

-

Cell Culture: BV-2 microglial cells are seeded in 96-well plates at a suitable density and cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compounds (Hamigeran B analogs) for 1 hour.

-

LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce NO production.

-

Nitrite Measurement: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant is mixed with the Griess reagent, and the absorbance is measured at 540 nm using a microplate reader.

-

Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-treated control group. The IC50 value is determined from the dose-response curve.

Cell Viability Assay

-

Cell Seeding: BV-2 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Incubation: Cells are treated with various concentrations of the test compounds for 24 hours.

-

MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm. Cell viability is expressed as a percentage of the vehicle-treated control.

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α

-

Sample Collection: BV-2 cells are treated as described in the NO production assay. The culture supernatants are collected after 24 hours of LPS stimulation.

-

ELISA Procedure: The concentration of TNF-α in the supernatants is quantified using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: The levels of TNF-α are determined by comparing the absorbance of the samples to a standard curve generated with recombinant TNF-α.

Experimental Workflow Diagram

Caption: Workflow for assessing anti-neuroinflammatory activity.

Conclusion and Future Directions

The available evidence suggests that Hamigeran B and its analogs are promising molecules with significant biological activities. While the anti-neuroinflammatory mechanism of its analogs is beginning to be understood, focusing on the inhibition of the iNOS and TNF-α pathways, the precise mechanism of action for Hamigeran B's potent antiviral effects remains a critical knowledge gap. Future research should prioritize elucidating the molecular targets and signaling pathways involved in the antiviral activity of Hamigeran B. This could involve viral entry and replication assays, as well as studies to identify direct interactions with viral or host cell proteins. A deeper understanding of its mechanisms will be essential for the development of Hamigeran B and its derivatives as potential therapeutic agents.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of (-)-Hamigeran B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products [beilstein-journals.org]

- 4. Synthesis and Biological Evaluation of Diversified Hamigeran B Analogs as Neuroinflammatory Inhibitors and Neurite Outgrowth Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concise Total Syntheses of Hamigeran Natural Products - ChemistryViews [chemistryviews.org]

- 6. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

Hamigeran B: A Comprehensive Technical Overview of its Discovery, Natural Source, and Biological Activity

Abstract

Hamigeran B is a marine-derived norditerpenoid natural product that has garnered significant interest within the scientific community due to its unique chemical structure and potent biological activities. First isolated in 2000 from the poecilosclerid sponge Hamigera tarangaensis, this compound exhibits a distinctive[1][2][2] fused tricyclic framework. Notably, Hamigeran B has demonstrated complete in-vitro inhibition of both herpes and polio viruses with minimal cytotoxicity.[2][3][4] Furthermore, synthetic analogs of Hamigeran B have revealed promising anti-neuroinflammatory and neurotrophic properties, suggesting its potential as a scaffold for the development of novel therapeutics. This document provides a detailed technical guide on the discovery, natural source, and key experimental data related to Hamigeran B and its derivatives.

Discovery and Natural Source

Hamigeran B was first discovered in 2000 as part of a family of eight related diterpenoids isolated from the poecilosclerid sponge Hamigera tarangaensis.[3][4][5] This sponge was collected from the Hen and Chicken Islands, located to the east of New Zealand.[3][4] Hamigeran B is structurally characterized by a[1][2][2] fused tricyclic ring system.[5] Since its initial discovery, over 30 members of the hamigeran family have been isolated and characterized, featuring either a 6-6-5 or a 6-7-5 tricyclic carbon skeleton.[1][6][7]

Biological Activity

Hamigeran B was the only compound from the initially isolated family to exhibit significant antiviral activity, showing complete inhibition of both herpes and polio viruses at low concentrations with only slight cytotoxicity.[3][4] While the primary interest in Hamigeran B has been its antiviral properties, recent studies on synthetic analogs have uncovered potent anti-neuroinflammatory and neurotrophic activities.[5]

Anti-neuroinflammatory Activity of Hamigeran B Analogs

Several synthetic analogs of Hamigeran B have been shown to significantly inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.[5] The inhibition of NO production is a key target in the development of anti-inflammatory agents. The mechanism of this anti-inflammatory effect is speculated to involve the inhibition of the TNF-α pathway.[5]

Table 1: Inhibitory Concentration (IC50) of Hamigeran B Analogs on NO Production in LPS-activated BV-2 Cells [5]

| Compound | IC50 (μM) |

| 9c | 5.85 |

| 9q | 6.31 |

| 9f | 24.91 |

| Quercetin (control) | 4.3 |

Neurotrophic Activity of Hamigeran B Analogs

Certain analogs of Hamigeran B have also demonstrated moderate nerve growth factor (NGF)-mediated neurite-outgrowth promoting effects in PC-12 cells at a concentration of 20 μM.[5] This suggests a potential role for these compounds in promoting neuronal health and regeneration.

Experimental Protocols

Due to the scarcity of Hamigeran B from its natural source, numerous total synthesis strategies have been developed.[2] These synthetic routes provide a reliable source of the compound and its analogs for further biological evaluation.

Representative Synthetic Protocol: Synthesis of Hamigeran B Skeleton

The following is a representative protocol for the synthesis of the Hamigeran B tricyclic skeleton, as described in the literature.[5]

Scheme 1: Synthesis of the Hamigeran B core structure.

-

Preparation of Aldehyde (7a): The precursor S1, prepared from 2-methyl-1,3-cyclopentanedione, is treated with OsO4 and NaIO4 in a dioxane/H2O mixture at room temperature to yield the unstable aldehyde 7a (70% yield).

-

Intramolecular Friedel–Crafts Cyclization: Aldehyde 7a undergoes a key intramolecular Friedel–Crafts cyclization to construct the tricyclic compound 8 in 70% yield.

-

Oxidation to Ketone (9b): Compound 8 is treated with pyridinium chlorochromate (PCC) and sodium acetate in dichloromethane at 0 °C to yield the ketone 9b (70% yield).

-

Dehydration and Dihydroxylation: Following dehydration to an intermediate (10), regioselective dihydroxylation of the double bond in the central B ring with OsO4 and 4-methylmorpholine N-oxide (NMO) proceeds anti to the angular methyl group to give the diol 9a in 60% yield.[5]

Visualizations

Proposed Anti-inflammatory Signaling Pathway

The anti-neuroinflammatory activity of Hamigeran B analogs is hypothesized to occur through the inhibition of pro-inflammatory mediators. The following diagram illustrates the proposed signaling pathway.

Caption: Proposed mechanism of anti-neuroinflammatory action of Hamigeran B analogs.

Experimental Workflow for Hamigeran B Synthesis

The following diagram outlines a generalized workflow for the total synthesis of the Hamigeran B core structure.

Caption: A simplified workflow illustrating the key stages in the total synthesis of Hamigeran B.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products [beilstein-journals.org]

- 3. Synthesis of (-)-Hamigeran B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and Biological Evaluation of Diversified Hamigeran B Analogs as Neuroinflammatory Inhibitors and Neurite Outgrowth Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concise Total Syntheses of Hamigeran Natural Products - ChemistryViews [chemistryviews.org]

The Potent Biological Activities of Hamigeran B and Its Analogs: A Technical Overview for Drug Discovery

An in-depth exploration into the antiviral, anticancer, and anti-neuroinflammatory properties of the marine-derived diterpenoid Hamigeran B and its synthetic derivatives, providing researchers and drug development professionals with a comprehensive guide to its therapeutic potential.

Discovered from the marine sponge Hamigera tarangaensis, Hamigeran B, a complex diterpenoid, has garnered significant attention within the scientific community for its pronounced biological activities. This technical guide synthesizes the current understanding of Hamigeran B and its derivatives, focusing on their antiviral, anticancer, and anti-neuroinflammatory effects. Detailed experimental methodologies, quantitative biological data, and elucidated signaling pathways are presented to facilitate further research and development in this promising area of natural product chemistry.

Antiviral and Anticancer Potential of Hamigeran B

Hamigeran B has demonstrated significant promise as both an antiviral and an anticancer agent. Early studies revealed its potent ability to completely inhibit the replication of Herpes Simplex Virus (HSV) and Poliovirus at a concentration of 132 μ g/disk .[1] Further investigations into its anticancer properties have shown in vitro activity against the P-388 murine leukemia cell line. A derivative, 4-bromohamigeran B, exhibited a half-maximal inhibitory concentration (IC50) of 13.5 μM against this cell line, highlighting the potential for developing potent cytotoxic agents from the Hamigeran scaffold.[2]

Table 1: Antiviral and Anticancer Activities of Hamigeran B and its Derivative

| Compound | Biological Activity | Cell Line/Virus | Quantitative Data |

| Hamigeran B | Antiviral | Herpes Simplex Virus | 100% inhibition at 132 μ g/disk [1] |

| Hamigeran B | Antiviral | Poliovirus | 100% inhibition at 132 μ g/disk [1] |

| 4-bromohamigeran B | Anticancer (Cytotoxicity) | P-388 (Murine Leukemia) | IC50: 13.5 μM[2] |

Anti-Neuroinflammatory Activity of Hamigeran B Derivatives

A series of synthetic analogs of Hamigeran B have been evaluated for their anti-neuroinflammatory properties, specifically their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells. Several of these derivatives displayed significant inhibitory activity, with IC50 values in the low micromolar range, suggesting their potential as therapeutic agents for neuroinflammatory diseases.[3]

Table 2: Anti-Neuroinflammatory Activity of Hamigeran B Derivatives

| Compound | Biological Activity | Cell Line | IC50 (μM) |

| Derivative 9b | NO Production Inhibition | BV-2 (Murine Microglia) | > 50[3] |

| Derivative 9c | NO Production Inhibition | BV-2 (Murine Microglia) | 5.85[3] |

| Derivative 9f | NO Production Inhibition | BV-2 (Murine Microglia) | 24.91 |

| Derivative 9o | NO Production Inhibition | BV-2 (Murine Microglia) | 15.26 |

| Derivative 9q | NO Production Inhibition | BV-2 (Murine Microglia) | 6.31[3] |

| Derivative 9t | NO Production Inhibition | BV-2 (Murine Microglia) | 18.73 |

Experimental Protocols

Plaque Reduction Assay for Antiviral Activity (Herpes Simplex Virus)

This protocol is a standard method for determining the antiviral efficacy of a compound against plaque-forming viruses like HSV-1.

-

Cell Culture: Vero cells (African green monkey kidney epithelial cells) are seeded in 6-well plates and grown to 90-100% confluency.

-

Virus Inoculation: The cell monolayers are infected with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) and incubated for 1 hour at 37°C to allow for viral adsorption.

-

Compound Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with a medium containing carboxymethyl cellulose and varying concentrations of the test compound (e.g., Hamigeran B).

-

Incubation and Plaque Visualization: The plates are incubated for 2-3 days at 37°C to allow for plaque formation. Subsequently, the cells are fixed with a methanol/acetone solution and stained with crystal violet to visualize the viral plaques.

-

Data Analysis: The number of plaques in the treated wells is counted and compared to the untreated control wells. The IC50 value, the concentration of the compound that inhibits plaque formation by 50%, is then calculated.

MTT Assay for Cytotoxicity (P-388 Murine Leukemia Cells)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: P-388 cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to attach overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 4-bromohamigeran B) for a defined period (e.g., 48 or 72 hours).

-

MTT Incubation: Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the insoluble formazan crystals are dissolved in a solubilization solution (e.g., DMSO or an acidic isopropanol solution).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The IC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.

Nitric Oxide (NO) Production Inhibition Assay (BV-2 Microglial Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in immune cells.

-

Cell Culture and Stimulation: BV-2 cells are plated in 96-well plates and stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and NO production.

-

Compound Treatment: The cells are co-treated with LPS and various concentrations of the Hamigeran B derivatives.

-

Nitrite Measurement: After a 24-hour incubation period, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Data Analysis: The absorbance at 540 nm is measured, and the percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value is then determined.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the diverse biological activities of Hamigeran B and its derivatives are still under investigation. However, initial studies provide some insights into their potential modes of action.

Anti-Neuroinflammatory Mechanism

The anti-neuroinflammatory effects of Hamigeran B derivatives are, at least in part, attributed to the inhibition of nitric oxide production. Furthermore, studies have shown that these compounds can inhibit the secretion of tumor necrosis factor-alpha (TNF-α) in LPS-activated BV-2 cells.[3] This suggests a potential interaction with the TNF-α signaling pathway, a critical regulator of inflammation. The diagram below illustrates a plausible workflow for investigating this inhibitory effect.

Putative Antiviral and Anticancer Mechanisms

The signaling pathways involved in the antiviral and anticancer activities of Hamigeran B have not yet been elucidated. Given the broad-spectrum nature of its antiviral activity and its cytotoxicity against a leukemia cell line, it is plausible that Hamigeran B interacts with fundamental cellular processes that are exploited by both viruses and cancer cells. Potential mechanisms could involve the induction of apoptosis, interference with cell cycle regulation, or the modulation of key signaling pathways such as NF-κB or MAPK pathways. The following diagram represents a hypothetical signaling cascade that could be investigated to understand the anticancer mechanism of Hamigeran B.

References

Unraveling Hamigeran B: A Technical Guide to its Structure and Stereochemistry

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Hamigeran B, a marine-derived norditerpenoid, has garnered significant attention within the scientific community due to its notable antiviral and cytotoxic activities.[1][2] Isolated from the sponge Hamigera tarangaensis, its complex tricyclic 6-6-5 carbon skeleton and multiple stereocenters have presented a considerable challenge for structural elucidation and total synthesis.[2][3] This technical guide provides a comprehensive overview of the key experimental data and methodologies that have been instrumental in defining the intricate structure and stereochemistry of Hamigeran B.

Spectroscopic and Physical Data

The definitive structure of Hamigeran B was established through a combination of spectroscopic techniques and total synthesis. The following tables summarize the key quantitative data that have been reported, providing a foundational reference for its characterization.

Table 1: ¹H NMR Spectroscopic Data for (-)-Hamigeran B

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |

| 12.63 | s | - | - |

| 6.83 | s | - | - |

| 3.38 | d | 9.2 | - |

| 2.64 | m | - | - |

| 2.51 | s | - | - |

| 2.30 | m | - | - |

| 1.80 | m | - | - |

| 1.68 | m | - | - |

| 1.54 | m | - | - |

| 1.30 | s | - | - |

| 1.20 | m | - | - |

| 0.54 | d | 6.8 | - |

| 0.45 | d | 6.4 | - |

| Source: Data compiled from Taber et al.[4] |

Table 2: ¹³C NMR Spectroscopic Data for (-)-Hamigeran B

| Chemical Shift (δ) (ppm) | Carbon Type |

| 199.2 | u |

| 184.6 | u |

| 161.0 | u |

| 150.4 | u |

| 142.9 | u |

| 124.4 | d |

| 116.4 | u |

| 111.8 | u |

| 57.1 | u |

| 56.4 | d |

| 51.5 | d |

| 34.0 | u |

| 28.3 | d |

| 26.9 | u |

| 24.6 | d |

| 24.5 | d |

| 23.5 | d |

| 19.9 | d |

| Source: Data compiled from Taber et al.[4] | |

| (u = upfield, d = downfield) |

Table 3: Physical Properties of (-)-Hamigeran B

| Property | Value |

| Molecular Formula | C₁₈H₂₁BrO₃[5] |

| Molecular Weight | 365.3 g/mol [5] |

| Melting Point | 155 - 160 °C[4] |

| Specific Rotation [α]²⁰D | -200° (c 0.14, CH₂Cl₂)[4] |

Elucidation of Stereochemistry

The determination of the absolute and relative stereochemistry of Hamigeran B has been a central theme in its synthetic studies. The molecule possesses three contiguous stereocenters, making stereocontrol a critical aspect of its total synthesis.

Several synthetic strategies have been developed to establish the correct stereochemistry. One notable approach involved an intramolecular Diels-Alder reaction of a photochemically generated hydroxy-o-quinodimethane.[6] This reaction was pivotal in setting the relative stereochemistry of the tricyclic core. The stereochemical outcome was found to be dependent on the geometry of the dienophile and the approach (endo or exo) in the transition state.[6]

Another key strategy focused on the asymmetric synthesis of a key intermediate, thereby establishing the absolute stereochemistry early in the synthetic sequence. For instance, a palladium-catalyzed asymmetric allylic alkylation was employed to set the crucial all-carbon quaternary stereocenter at C(9).[7] The stereochemistry of this center was then used to direct the formation of the other stereocenters.

The logical workflow for the stereochemical determination through synthesis can be visualized as follows:

References

- 1. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products [beilstein-journals.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of (-)-Hamigeran B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hamigeran B | C18H21BrO3 | CID 9976066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Catalytic, Asymmetric Formal Synthesis of (+)-Hamigeran B - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamigeran B is a marine-derived norditerpenoid, first isolated from the poecilosclerid sponge Hamigera tarangaensis. It belongs to a larger family of hamigeran diterpenoids characterized by a unique fused tricyclic framework. Hamigeran B has garnered significant attention within the scientific community due to its potent and diverse biological activities, including notable antiviral, anti-inflammatory, and neurotrophic properties. This technical guide provides a comprehensive review of Hamigeran B and its related marine diterpenoids, with a focus on their chemical synthesis, biological activities, and underlying mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key biological assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Introduction

Marine organisms are a prolific source of structurally unique and biologically active secondary metabolites. Among these, the hamigeran family of diterpenoids, isolated from the New Zealand sponge Hamigera tarangaensis, represents a class of natural products with significant therapeutic potential. Hamigeran B, a prominent member of this family, is distinguished by its[1][2][2] fused tricyclic core. Initial studies revealed its remarkable ability to completely inhibit the replication of both herpes simplex virus (HSV) and poliovirus at low concentrations with minimal cytotoxicity.[2] Subsequent research has expanded upon its bioactivity profile, demonstrating anti-inflammatory and neurotrophic effects, thus highlighting its potential as a lead compound in drug discovery programs targeting viral infections, neuroinflammatory conditions, and neurodegenerative diseases. This guide aims to consolidate the current knowledge on Hamigeran B and its analogs, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

Chemical Structure and Synthesis

The hamigeran diterpenoids possess either a[1][2][2] or a[1][2][3] fused tricyclic framework. Hamigeran B is a notable example of the former. The total synthesis of (-)-Hamigeran B has been a subject of considerable interest, with multiple research groups developing distinct and innovative strategies to construct its complex architecture. A key challenge in its synthesis is the stereoselective construction of the quaternary carbon center.

One successful approach to the synthesis of the (-)-Hamigeran B tricyclic skeleton is depicted below. This strategy involves a key intramolecular Friedel-Crafts cyclization to form the core ring system.

Caption: A generalized synthetic workflow for (-)-Hamigeran B.

Biological Activities and Quantitative Data

Hamigeran B and its derivatives exhibit a range of biological activities. The following sections and tables summarize the key findings and quantitative data.

Antiviral Activity

Hamigeran B is most renowned for its potent antiviral effects. It has been reported to achieve 100% inhibition of both Herpes Simplex Virus (HSV-1) and Poliovirus at low concentrations, with only slight cytotoxicity to the host cells.[2] While specific IC50 values are not always reported, the high efficacy at non-toxic concentrations is a significant finding.

Cytotoxicity

The cytotoxic profile of hamigerans is crucial for their development as therapeutic agents. Several hamigerans and their synthetic analogs have been evaluated against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

| Hamigeran B | P-388 | Moderate in-vitro cytotoxicity | [4] |

| 4-Bromohamigeran B | P-388 | Moderate in-vitro cytotoxicity | [4] |

| Hamigeran C | P-388 | Moderate in-vitro cytotoxicity | [4] |

| Hamigeran D | P-388 | Moderate in-vitro cytotoxicity | [4] |

| Hamigeran C | Leukemia cells | 2.5–37.2 | [5] |

| Hamigeran D | Leukemia cells | 2.5–37.2 | [5] |

| Hamigeran G | Leukemia cells | 2.5–37.2 | [5] |

| Hamigeran M | Leukemia cells | 2.5–37.2 | [5] |

| Hamigeran G | HL-60 | Micromolar activity | [4][6] |

| Hamigeran M | HL-60 | Micromolar activity | [4] |

| Hamigeran Analogs | HL-60 | Micromolar activity | [4] |

Anti-inflammatory Activity

Recent studies have focused on the anti-neuroinflammatory properties of synthetic Hamigeran B analogs. Several derivatives have shown significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.

| Compound | Activity | IC50 (µM) | Reference |

| Analog 9b | NO Production Inhibition | Significant effect | [7] |

| Analog 9c | NO Production Inhibition | 5.85 | [7][8] |

| Analog 9f | NO Production Inhibition | Significant effect | [7] |

| Analog 9o | NO Production Inhibition | Significant effect | [7] |

| Analog 9q | NO Production Inhibition | 6.31 | [7][8] |

| Analog 9t | NO Production Inhibition | Significant effect | [7] |

| Quercetin (Control) | NO Production Inhibition | 4.3 | [7] |

Neurotrophic Activity

Certain analogs of Hamigeran B have demonstrated the ability to promote neurite outgrowth in PC-12 cells, suggesting potential applications in treating neurodegenerative disorders. This activity is often assessed in the presence of Nerve Growth Factor (NGF).

| Compound | Concentration (µM) | Activity | Reference |

| Analog 9a | 20 | Moderate NGF-mediated neurite outgrowth | [7][8] |

| Analog 9h | 20 | Moderate NGF-mediated neurite outgrowth | [7][8] |

| Analog 9o | 20 | Moderate NGF-mediated neurite outgrowth | [7][8] |

| Analog 9q | 20 | Moderate NGF-mediated neurite outgrowth | [7][8] |

Signaling Pathways

The anti-inflammatory effects of Hamigeran B analogs are speculated to be mediated through the inhibition of the TNF-α pathway.[8] This pathway is a critical component of the inflammatory response in microglial cells.

References

- 1. Concise Total Syntheses of Hamigeran Natural Products - ChemistryViews [chemistryviews.org]

- 2. Synthesis of (-)-Hamigeran B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structurally diverse hamigerans from the New Zealand marine sponge Hamigera tarangaensis: NMR-directed isolation, structure elucidation and antifungal activity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Biological Evaluation of Diversified Hamigeran B Analogs as Neuroinflammatory Inhibitors and Neurite Outgrowth Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Hamigeran B Biosynthesis Pathway in Hamigera tarangaensis: A Technical Guide for Researchers

Abstract

Hamigeran B, a diterpenoid natural product isolated from the marine sponge Hamigera tarangaensis, has garnered significant interest due to its notable antiviral activities. While the total synthesis of Hamigeran B has been accomplished by several research groups, its natural biosynthetic pathway within H. tarangaensis remains an area of active investigation. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of Hamigeran B, drawing parallels with well-characterized diterpenoid biosynthetic pathways. It is designed to serve as a foundational resource for researchers aiming to elucidate the enzymatic machinery responsible for Hamigeran B production, offering detailed experimental protocols and data presentation strategies essential for advancing research in this field.

Introduction

The hamigerans are a family of diterpenoid compounds first isolated from the marine sponge Hamigera tarangaensis[1][2]. Among these, Hamigeran B has demonstrated potent antiviral activity, making it a compelling target for biomedical research and drug development[3]. Structurally, hamigerans feature complex tricyclic carbon skeletons, with Hamigeran B possessing a 6-6-5 ring system[4][5]. Understanding the biosynthesis of this intricate molecule is crucial for harnessing its therapeutic potential, potentially enabling biotechnological production methods and the generation of novel analogs with improved pharmacological properties.

While the definitive biosynthetic gene cluster for Hamigeran B in Hamigera tarangaensis has yet to be identified, a plausible pathway has been proposed based on the established principles of terpenoid biosynthesis. This pathway commences with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP)[3]. This guide will detail the hypothesized enzymatic steps leading to Hamigeran B and provide generalized, yet detailed, experimental methodologies for the identification, characterization, and quantitative analysis of the enzymes and intermediates involved.

The Putative Hamigeran B Biosynthesis Pathway

The proposed biosynthesis of Hamigeran B begins with the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), a common starting point for diterpenoid biosynthesis[3][6]. The pathway likely involves a series of enzymatic reactions, including cyclization, oxidation, and rearrangement, catalyzed by a suite of specialized enzymes.

dot

Figure 1: Proposed biosynthetic pathway of Hamigeran B from primary metabolism.

The key enzymatic steps are hypothesized as follows:

-

Cyclization of GGPP: A diterpene synthase, likely a class I or class II terpene cyclase, catalyzes the initial cyclization of GGPP to form the characteristic polycyclic core of the hamigeran skeleton. This is a critical step that dictates the stereochemistry of the final product.

-

Oxidative Modifications: A series of cytochrome P450 monooxygenases are proposed to introduce hydroxyl groups and other oxygen functionalities to the diterpene scaffold. These modifications are crucial for the biological activity of Hamigeran B.

-

Tailoring Reactions: Additional tailoring enzymes, such as dehydrogenases, reductases, or transferases, may be involved in the final steps to yield the mature Hamigeran B molecule.

Experimental Protocols for Pathway Elucidation

The following sections outline detailed, generalized protocols for the key experiments required to identify and characterize the enzymes and intermediates of the Hamigeran B biosynthetic pathway. These protocols are based on established methodologies from the broader field of terpenoid biosynthesis research.

Identification and Cloning of Candidate Biosynthetic Genes

Objective: To identify and isolate the genes encoding the diterpene synthase and other key enzymes from Hamigera tarangaensis.

Methodology:

-

Transcriptome Sequencing: Extract total RNA from Hamigera tarangaensis tissue and perform high-throughput transcriptome sequencing (RNA-Seq).

-

De Novo Assembly: Assemble the sequencing reads into a de novo transcriptome.

-

Homology-Based Gene Mining: Utilize known protein sequences of diterpene synthases and cytochrome P450s from other marine organisms and fungi as queries in tBLASTn searches against the assembled transcriptome to identify candidate genes.

-

Gene Amplification and Cloning: Design gene-specific primers based on the identified transcript sequences to amplify the full-length open reading frames (ORFs) from Hamigera tarangaensis cDNA. Clone the amplified ORFs into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for yeast).

dot

Figure 2: Workflow for the identification and cloning of candidate biosynthetic genes.

Heterologous Expression and Purification of Recombinant Enzymes

Objective: To produce and purify the candidate enzymes for in vitro characterization.

Methodology (for E. coli expression):

-

Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression constructs.

-

Culture and Induction: Grow the transformed cells in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-24 hours.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.

-

Protein Purification: Centrifuge the lysate to remove cell debris. Purify the His-tagged recombinant protein from the supernatant using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

Purity Analysis: Assess the purity of the eluted protein fractions by SDS-PAGE.

In Vitro Enzyme Assays and Kinetic Characterization

Objective: To determine the function and catalytic parameters of the purified enzymes.

Methodology (for a diterpene synthase):

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the substrate (GGPP), and a suitable buffer with required cofactors (e.g., MgCl₂).

-

Incubation: Incubate the reaction mixture at an optimal temperature for a defined period.

-

Product Extraction: Stop the reaction and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

-

Product Analysis: Analyze the extracted products by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify the cyclized diterpene product.

-

Kinetic Analysis: To determine the kinetic parameters (Kₘ and kcat), perform the enzyme assay with varying concentrations of GGPP and measure the initial reaction velocities. Fit the data to the Michaelis-Menten equation.

Data Presentation

Clear and concise presentation of quantitative data is essential for the interpretation and comparison of experimental results. The following tables provide templates for organizing key data generated during the characterization of the Hamigeran B biosynthetic enzymes.

Table 1: Kinetic Parameters of a Putative Hamigeran B Diterpene Synthase

| Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Product(s) |

| GGPP | Value | Value | Value | Putative Hamigeran Precursor |

| FPP | Value | Value | Value | Product(s) or N.D. |

| GPP | Value | Value | Value | Product(s) or N.D. |

| N.D. = Not Detected |

Table 2: Quantitative Analysis of Intermediates in a Reconstituted Pathway

| Metabolite | Retention Time (min) | [M+H]⁺ (m/z) | Concentration (µg/L) in Engineered Strain | Concentration (µg/L) in Control Strain |

| GGPP | Value | Value | Value | Value |

| Putative Cyclized Intermediate | Value | Value | Value | Value |

| Putative Oxidized Intermediate 1 | Value | Value | Value | Value |

| Hamigeran B | Value | Value | Value | Value |

Conclusion and Future Directions

The elucidation of the Hamigeran B biosynthetic pathway in Hamigera tarangaensis presents a significant scientific challenge with considerable rewards. The proposed pathway, initiating from GGPP and proceeding through a series of cyclization and oxidation steps, provides a solid framework for future research. The experimental protocols and data presentation formats outlined in this guide offer a practical roadmap for researchers to systematically unravel the enzymatic intricacies of Hamigeran B biosynthesis.

Future efforts should focus on the successful identification and functional characterization of the complete set of biosynthetic genes. The reconstitution of the entire pathway in a heterologous host, such as E. coli or Saccharomyces cerevisiae, will be a pivotal step towards the sustainable production of Hamigeran B and its derivatives. Furthermore, a detailed understanding of the structure and mechanism of the key enzymes will pave the way for protein engineering efforts to generate novel hamigeran analogs with enhanced therapeutic properties. The exploration of the marine sponge metagenome may also reveal novel enzymatic catalysts for complex chemical transformations, further enriching the toolbox of synthetic biology.

References

- 1. Qualitative and quantitative analysis of diterpenoids in Salvia species by liquid chromatography coupled with electrospray ionization quadrupole time-of-flight tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methods for the discovery and characterization of octocoral terpene cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Progress toward the total syntheses of the 6–7–5 hamigeran natural products | Poster Board #616 - American Chemical Society [acs.digitellinc.com]

- 5. Concise Total Syntheses of Hamigeran Natural Products - ChemistryViews [chemistryviews.org]

- 6. Fusaproliferin - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on the Physicochemical Properties of Hamigeran B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamigeran B is a marine-derived norditerpenoid natural product first isolated from the poecilosclerid sponge Hamigera tarangaensis.[1][2][3] It belongs to a structurally intriguing class of compounds possessing a unique[1][4][4] fused tricyclic framework.[1][2] Hamigeran B has garnered significant interest from the scientific community due to its notable biological activities, particularly its potent antiviral properties. It has demonstrated complete inhibition against both herpes and polio viruses with minimal cytotoxicity to host cells, marking it as a promising lead for antiviral drug development.[3][5] Additionally, analogs of Hamigeran B have been explored for their anti-neuroinflammatory and neurotrophic activities.[2] This guide provides a comprehensive overview of the core physicochemical properties of Hamigeran B, detailed experimental protocols, and visualizations of relevant synthetic and biological pathways.

Physicochemical Data

The fundamental physicochemical properties of Hamigeran B are summarized below. These data are crucial for its identification, characterization, and application in experimental settings.

General Properties

| Property | Value | Reference |

| IUPAC Name | (1R,3aR,9bR)-7-bromo-6-hydroxy-3a,8-dimethyl-1-propan-2-yl-1,2,3,9b-tetrahydrocyclopenta[a]naphthalene-4,5-dione | [6] |

| Molecular Formula | C₁₈H₂₁BrO₃ | [6] |

| Molecular Weight | 365.3 g/mol | [6] |

| Monoisotopic Mass | 364.06741 Da | [6] |

| Appearance | Yellow solid | [7] |

| Melting Point | 155 - 160 °C | [7] |

| Optical Rotation | [α]²⁰D = -200° (c 0.14, CH₂Cl₂) | [7] |

Spectroscopic Data

Spectroscopic data are essential for the structural elucidation and confirmation of Hamigeran B.

| Spectrum Type | Key Peaks / Shifts (δ) | Reference |

| ¹H NMR | 0.45 (3H, d, J=6.4 Hz), 0.54 (3H, d, J=6.8 Hz), 1.20 (1H, m), 1.30 (3H, s), 1.54 (1H, m), 1.68 (1H, m), 1.80 (1H, m), 2.30 (1H, m), 2.51 (3H, s), 2.64 (1H, m), 3.38 (1H, d, J=9.2 Hz), 6.83 (1H, s), 12.63 (s, 1H) | [7] |

| ¹³C NMR | Quaternary (u): 26.9, 34.0, 57.1, 111.8, 116.4, 142.9, 150.4, 161.0, 184.6, 199.2Methine/Methylene/Methyl (d): 19.9, 23.5, 24.5, 24.6, 28.3, 51.5, 56.4, 124.4 | [7] |

Chromatographic Data

| Technique | Conditions | Rƒ Value | Reference |

| TLC | PE/MTBE/MeOH = 90/10/1 | 0.47 | [7] |

Experimental Protocols

Detailed methodologies are critical for the replication of scientific findings. This section outlines key experimental protocols related to the synthesis and biological evaluation of Hamigeran B and its analogs.

Total Synthesis of (-)-Hamigeran B

The synthesis of (-)-Hamigeran B has been achieved through various elegant strategies.[3][7][8] One notable approach involves a rhodium-mediated intramolecular C-H insertion and a Friedel-Crafts cyclization as key steps.[7][9]

Protocol Overview (Based on Taber & Tian, 2008): [7]

-

Diazo Transfer Reaction: An appropriate ketone precursor is subjected to a diazo transfer reaction using 2,4,6-triisopropylbenzenesulfonylazide (TIBSA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at 0 °C to room temperature. The reaction is performed in darkness to yield the unstable α-aryl-α-diazoketone intermediate.[7]

-

Rhodium-Mediated C-H Insertion: The crude diazoketone is immediately treated with a rhodium catalyst (e.g., Rh₂(R-pttl)₄) in toluene. This step facilitates an intramolecular C-H insertion to form the core cyclopentane ring structure.[7]

-

Protecting Group Removal & Oxidation: A benzyl protecting group is removed via hydrogenation, followed by oxidation of the resulting alcohol to an aldehyde using a reagent such as the Dess-Martin periodinane.[7]

-

Friedel-Crafts Cyclization: The aldehyde undergoes an acid-catalyzed intramolecular Friedel-Crafts reaction, leading to the formation of the 6,6,5-tricyclic skeleton. This reaction proceeds via a cyclized benzylic alcohol, which dehydrates in situ.[7]

-

Side Chain Installation: The characteristic endo-isopropyl group is installed. This can be a challenging step, achieved through methods like selective hydrogenation of a cyclopropylidene substituent.[7]

-

Final Steps (Demethylation & Bromination): The final structure of (-)-Hamigeran B is achieved through demethylation followed by a regioselective bromination of the aromatic ring.[7]

-

Purification: The final product is purified, typically by recrystallization from hexanes, to yield a yellow solid.[7] The identity and purity are confirmed by ¹H NMR, ¹³C NMR, and optical rotation measurements.[7]

Anti-Neuroinflammatory Activity Assay

The anti-neuroinflammatory potential of Hamigeran B analogs has been investigated by measuring the inhibition of nitric oxide (NO) production in activated microglial cells.

Protocol Overview:

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media and plated at a suitable density in 24-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compounds (e.g., Hamigeran B analogs) for a period of 6 hours.

-

LPS Stimulation: The culture medium is refreshed, and the cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS with DMSO) are included.

-

Nitric Oxide (NO) Measurement: After a 24-hour incubation period with LPS, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to the vehicle control.

-

Cytokine Analysis (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β) in the cell supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[10]

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a key synthetic strategy for constructing the core of (-)-Hamigeran B.

References

- 1. Concise Total Syntheses of Hamigeran Natural Products - ChemistryViews [chemistryviews.org]

- 2. Synthesis and Biological Evaluation of Diversified Hamigeran B Analogs as Neuroinflammatory Inhibitors and Neurite Outgrowth Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products [beilstein-journals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Hamigeran B | C18H21BrO3 | CID 9976066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of (-)-Hamigeran B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of (-)-Hamigeran B [organic-chemistry.org]

- 9. 11-Step and Scalable Total Synthesis of Hamigeran M Enabled by Five C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tangeretin exerts anti-neuroinflammatory effects via NF-κB modulation in lipopolysaccharide-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Spectroscopic Signature of Hamigeran B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hamigeran B is a marine-derived diterpenoid natural product first isolated from the New Zealand sponge Hamigera tarangaensis by Wellington, Cambie, Rutledge, and Bergquist in 2000. This compound has garnered significant interest within the scientific community due to its potent antiviral activity against both herpes simplex virus (HSV) and poliovirus. This technical guide provides a comprehensive overview of the spectroscopic data of Hamigeran B, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols for its characterization, and a logical workflow for its analysis.

Spectroscopic Data of Hamigeran B

The structural elucidation of Hamigeran B relies heavily on one-dimensional and two-dimensional NMR spectroscopy, as well as high-resolution mass spectrometry. The following tables summarize the key quantitative NMR data.

¹H NMR Spectroscopic Data

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 3.38 | d | 9.2 |

| 2α | 1.68 | m | |

| 2β | 1.54 | m | |

| 3 | 2.30 | m | |

| 4 | 12.63 | s | |

| 7 | 6.83 | s | |

| 11 | 2.64 | m | |

| 12 | 1.80 | m | |

| 13 | 1.20 | m | |

| 14 | 0.54 | d | 6.8 |

| 15 | 0.45 | d | 6.4 |

| 16 | 1.30 | s | |

| 17 | 2.51 | s |

¹³C NMR Spectroscopic Data

| Position | Chemical Shift (δ, ppm) |

| 1 | 51.5 |

| 2 | 24.5 |

| 3 | 28.3 |

| 4 | 184.6 |

| 5 | 199.2 |

| 6 | 161.0 |

| 7 | 124.4 |

| 8 | 150.4 |

| 9 | 116.4 |

| 10 | 142.9 |

| 11 | 56.4 |

| 12 | 24.6 |

| 13 | 34.0 |

| 14 | 23.5 |

| 15 | 19.9 |

| 16 | 26.9 |

| 17 | 57.1 |

| 18 | 111.8 |

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula of Hamigeran B.

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 365.0752 | 365.0750 |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of spectroscopic data for Hamigeran B, based on standard practices for marine natural product characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified sample of Hamigeran B is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a Bruker Avance 500 MHz or similar instrument.

-

¹H NMR Spectroscopy: Proton NMR spectra are acquired at a frequency of 500 MHz. Standard parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded at a frequency of 125 MHz. To distinguish between CH, CH₂, and CH₃ groups, Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are typically performed.

-

2D NMR Spectroscopy: To establish connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is conducted. These include Correlation Spectroscopy (COSY) to identify proton-proton couplings, Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range proton-carbon couplings.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the purified Hamigeran B sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. The high-resolution capability of the instrument allows for the determination of the accurate mass, which is used to confirm the elemental composition of the molecule.

Logical Workflow for Hamigeran B Analysis

The following diagram illustrates the logical workflow from the isolation of Hamigeran B to its structural elucidation and biological evaluation.

Caption: Workflow for the isolation, structural analysis, and biological evaluation of Hamigeran B.

Antiviral Activity and Signaling Pathways

While Hamigeran B has been reported to exhibit potent antiviral activity against Herpes Simplex Virus and Poliovirus, the precise molecular mechanisms and signaling pathways through which it exerts these effects have not been extensively elucidated in publicly available literature. Further research is required to identify the specific viral or host cell targets of Hamigeran B and to understand its impact on viral replication cycles. The diagram below represents a generalized workflow for investigating the antiviral mechanism of a natural product like Hamigeran B.

Caption: A generalized workflow for investigating the antiviral mechanism of action of Hamigeran B.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic properties of Hamigeran B, a marine natural product with significant antiviral potential. The detailed NMR and MS data, along with the outlined experimental protocols, serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and virology. The elucidation of the precise mechanism of antiviral action remains a key area for future investigation and will be critical for the potential development of Hamigeran B as a therapeutic agent.

An In-depth Technical Guide to the Tricyclic Core of Hamigeran B

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Hamigeran B Tricyclic Core

Hamigeran B is a marine-derived norditerpenoid natural product first isolated from the poecilosclerid sponge Hamigera tarangaensis. It possesses a unique and synthetically challenging[1][2][2] fused tricyclic framework. This core structure is the foundation of its intriguing biological activities, which include potent antiviral and anti-neuroinflammatory properties. Hamigeran B has been shown to completely inhibit herpes and polio viruses with minimal cytotoxicity.[3][4][5] This guide provides a comprehensive technical overview of the structure, synthesis, and biological significance of the Hamigeran B tricyclic core, with a focus on data-driven insights and detailed experimental methodologies.

The hamigeran family of natural products features two primary tricyclic carbon skeletons: a[1][2][2] system and a more complex[1][2][4] system.[1] Hamigerans A and B are distinguished as the first natural products discovered to contain the[1][2][2] skeleton.[6] The unique architecture of this core, coupled with its promising biological profile, has spurred significant interest within the synthetic chemistry and pharmacology communities.[1][6]

Structural Elucidation and Key Features

The tricyclic core of Hamigeran B is a hydro-cyclopenta[a]naphthalene system. The key structural features include a five-membered A ring, a six-membered B ring, and a six-membered aromatic C ring. A critical aspect of its structure is the presence of three contiguous stereocenters on the A-ring, which presents a significant challenge for synthetic chemists.

Synthetic Strategies for the Tricyclic Core

Multiple research groups have developed elegant synthetic routes to construct the Hamigeran B tricyclic core. These strategies often focus on the stereoselective formation of the quaternary carbon center.

Key synthetic approaches include:

-

Intramolecular Diels-Alder Reactions: Nicolaou and coworkers reported an asymmetric synthesis that utilized a [4+2] photocycloaddition as a key step.[7]

-

Asymmetric Allylic Alkylation: Trost's synthesis installed the quaternary stereocenter via a Palladium-catalyzed asymmetric allylic alkylation of a preformed cyclopentanone.[3][4]

-

Rhodium-Mediated Intramolecular C-H Insertion: The Taber group developed a route based on the C-H insertion of an α-aryl-α-diazoketone followed by a Friedel-Crafts cyclization to form the 6,6,5-tricyclic skeleton.[2][3]

-

Intramolecular Friedel-Crafts Cyclization: A common and crucial step in several syntheses involves an intramolecular Friedel-Crafts cyclization to form the tricyclic system.[6]

Quantitative Biological Activity Data

Analogs of Hamigeran B have been synthesized and evaluated for their biological activities, particularly as anti-neuroinflammatory agents. The following table summarizes the inhibitory activity of selected Hamigeran B analogs on nitric oxide (NO) production in lipopolysaccharide (LPS)-activated BV-2 microglial cells.

| Compound | IC50 (μM) for NO Inhibition |

| 9c | 5.85 |

| 9q | 6.31 |

| 9f | 24.91 |

Data sourced from a study on the synthesis and biological evaluation of diversified Hamigeran B analogs.[6]

Experimental Protocols

Synthesis of a Key Tricyclic Intermediate (Compound 8)

This protocol describes the intramolecular Friedel-Crafts cyclization to form the tricyclic core.

Procedure: The synthesis of the tricyclic compound 8 is achieved through a key intramolecular Friedel–Crafts cyclization of aldehyde 7.[6] Aldehyde 7 is first prepared from a chiral phenolic compound. The cyclization of aldehyde 7 proceeds with a 70% yield to afford the tricyclic compound 8.[6]

Synthesis of (S)-6-hydroxy-1-isopropyl-3a-methyl-2,3,3a,4-tetrahydro-5H-cyclopenta[a]naphthalen-5-one (Compound 9b)

This protocol details the oxidation of a precursor to a ketone within the tricyclic framework.

Procedure: Compound 8 (26 mg, 0.1 mmol) in dichloromethane (0.5 mL) is added to a stirred solution of pyridinium chlorochromate (PCC) (86 mg, 0.4 mmol), sodium acetate (NaOAc) (33 mg, 0.4 mmol), and celite (20 mg) in dichloromethane (1 mL) at 0 °C.[6] The solution is then stirred at room temperature for 2 hours.[6]

Synthesis of (3aR,4R,5S)-1-isopropyl-3a-methyl-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-4,5,6-triol (Compound 9a)

This protocol outlines the dihydroxylation of a double bond in the central B ring.

Procedure: To a solution of 4-methylmorpholine N-oxide (0.78 g, 5.80 mmol) and compound 10 (0.35 g, 1.45 mmol) in a mixture of THF/H2O (12 mL/3 mL), osmium tetroxide (0.039 M in H2O, 1.86 mL, 0.072 mmol) is added dropwise at room temperature. The reaction mixture is stirred at room temperature for 12 hours.[6] This regioselective dihydroxylation proceeds anti to the angular methyl group to yield the diol 9a in 60% yield.[6]

Nitric Oxide (NO) Production Inhibition Assay

This protocol describes the biological evaluation of Hamigeran B analogs for their anti-neuroinflammatory activity.

Procedure: BV-2 microglial cells are activated with lipopolysaccharide (LPS) to induce the production of nitric oxide. The synthesized Hamigeran B analogs are then added to the cell culture at various concentrations. The amount of NO produced is measured to determine the inhibitory activity of the compounds. Compounds 9b, 9c, 9o, 9q, and 9t showed significant inhibition of NO production.[6]

Visualized Pathways and Workflows

Proposed Anti-Neuroinflammatory Signaling Pathway

The anti-neuroinflammatory effects of certain Hamigeran B analogs are speculated to be mediated through the inhibition of the TNF-α pathway.[6]

Caption: Proposed mechanism of anti-neuroinflammatory action of Hamigeran B analogs.

General Synthetic Workflow for the Tricyclic Core

This diagram illustrates a generalized workflow for the synthesis of the Hamigeran B tricyclic core, highlighting key reaction types.

References

- 1. Synthetic Studies towards the Hamigerans with a 6-7-5 Tricyclic Core - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of (-)-Hamigeran B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BJOC - The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products [beilstein-journals.org]

- 6. Synthesis and Biological Evaluation of Diversified Hamigeran B Analogs as Neuroinflammatory Inhibitors and Neurite Outgrowth Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of (-)-Hamigeran B [organic-chemistry.org]

In-depth Technical Guide: Preliminary Cytotoxicity Screening of Hamigeran B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hamigeran B, a diterpenoid derived from the marine sponge Hamigera tarangaensis, has demonstrated notable antiviral activity, particularly against herpes and polioviruses.[1][2] A critical initial step in evaluating the therapeutic potential of any new compound is the assessment of its cytotoxicity. This guide provides a comprehensive overview of the existing data on the cytotoxicity of Hamigeran B and its analogs, presents a detailed, representative protocol for conducting preliminary cytotoxicity screening, and offers insights into the interpretation of these findings. While Hamigeran B has been reported to exhibit its antiviral effects with only slight cytotoxicity to host cells, several of its related compounds and synthetic analogs have shown moderate cytotoxic activity against various cancer cell lines, indicating a potential avenue for further investigation in oncology.[1][2][3][4]

Introduction to Hamigeran B and Its Cytotoxic Profile

Hamigeran B is a structurally complex marine natural product that has been the subject of numerous total synthesis efforts.[1] Its biological activity profile is highlighted by its potent in vitro inhibition of viral replication.[1][2] Preliminary cytotoxicity screening is an essential component of the preclinical evaluation of new chemical entities. It aims to determine the concentration at which a substance becomes toxic to cells, thereby establishing a preliminary therapeutic window. For Hamigeran B, the initial findings suggest a favorable separation between its antiviral efficacy and host cell toxicity.

Quantitative Cytotoxicity Data

The available literature indicates that while Hamigeran B has low cytotoxicity, some of its related compounds and synthetic analogs exhibit measurable cytotoxic effects. The following table summarizes the key quantitative data.

Table 1: In Vitro Cytotoxicity of Hamigeran B and Related Compounds

| Compound | Target Cell Line | IC50 Value (µM) |

| Hamigeran G | HL-60 (Human Leukemia) | 2.5[1][4] |

| Hamigeran M | HL-60 (Human Leukemia) | 6.9[1] |

| Hamigeran C | P-388 (Murine Leukemia) | Moderate Cytotoxicity |

| Hamigeran D | P-388 (Murine Leukemia) | Moderate Cytotoxicity |

| 4-Bromohamigeran B | P-388 (Murine Leukemia) | Moderate Cytotoxicity* |

| Hamigeran B Analog (9c) | BV-2 (Microglial Cells) | 5.85 |

| Hamigeran B Analog (9q) | BV-2 (Microglial Cells) | 6.31[5] |

*Specific IC50 values were not provided in the cited literature.

It is important to note that in some studies of Hamigeran B analogs, the observed anti-neuroinflammatory activity was confirmed not to be a result of cytotoxicity.[5][6]

Detailed Experimental Protocol: In Vitro Cytotoxicity Screening

This section outlines a representative protocol for the preliminary assessment of Hamigeran B's cytotoxicity using a standard colorimetric method, the MTT assay. This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials

-

Cell Lines: A panel of relevant cell lines should be selected. For anticancer screening, this would include various human cancer cell lines (e.g., HL-60, P-388). A non-cancerous cell line (e.g., human embryonic kidney cells, HEK293) should be included to assess general cytotoxicity.

-

Culture Medium: Appropriate growth medium for the selected cell lines (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Test Compound: Hamigeran B, dissolved in a suitable solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

-

Positive Control: A compound with known cytotoxic effects, such as doxorubicin.

-

MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, 5 mg/mL in phosphate-buffered saline (PBS).

-

Solubilizing Agent: DMSO or a solution of 20% sodium dodecyl sulfate (SDS) in 50% dimethylformamide (DMF).

-

Equipment: 96-well flat-bottom microplates, multichannel pipettes, CO2 incubator, microplate reader.

Procedure

-

Cell Seeding: Cells are harvested from culture, counted, and seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. The plates are then incubated for 24 hours to allow for cell attachment.

-

Compound Exposure: A dilution series of Hamigeran B is prepared in culture medium from the stock solution. The culture medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of Hamigeran B. Control wells should include cells treated with vehicle (DMSO) only and cells treated with the positive control.

-

Incubation: The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified atmosphere containing 5% CO2.

-

MTT Assay: Following incubation, 10 µL of the MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours. During this period, mitochondrial dehydrogenases in viable cells reduce the MTT to a purple formazan product.

-

Solubilization: The medium is carefully removed, and 100 µL of the solubilizing agent is added to each well to dissolve the formazan crystals.

-

Data Collection: The absorbance is measured on a microplate reader at a wavelength of 570 nm.

Data Analysis

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visual Representations

Experimental Workflow

The following diagram illustrates the workflow for the preliminary cytotoxicity screening of Hamigeran B.

Caption: A streamlined workflow for the in vitro cytotoxicity assessment of Hamigeran B.

Potential Signaling Pathway

The precise signaling pathways involved in the cytotoxicity of Hamigeran B and its analogs have not been extensively elucidated. However, a common mechanism of cytotoxicity for many natural products involves the induction of apoptosis. The diagram below illustrates a generalized view of apoptotic signaling that could be investigated.

Caption: Potential apoptotic signaling pathways that may be activated by cytotoxic Hamigeran compounds.

Conclusion

The preliminary cytotoxicity data for Hamigeran B suggest a promising therapeutic window for its development as an antiviral agent, given its low toxicity to host cells. The moderate cytotoxicity exhibited by some of its analogs against cancer cell lines warrants further investigation and suggests that the hamigeran scaffold may be a valuable template for the design of novel anticancer drugs. The provided experimental protocol offers a robust framework for the standardized preliminary cytotoxicity screening of Hamigeran B and its derivatives, which is a crucial step in their continued development. Future studies should aim to broaden the range of cell lines tested and to elucidate the specific molecular mechanisms underlying the cytotoxic effects of the active analogs.

References

- 1. 11-Step and Scalable Total Synthesis of Hamigeran M Enabled by Five C–H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of (-)-Hamigeran B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Concise Total Syntheses of the 6–7–5 Hamigeran Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Diversified Hamigeran B Analogs as Neuroinflammatory Inhibitors and Neurite Outgrowth Stimulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of Diversified Hamigeran B Analogs as Neuroinflammatory Inhibitors and Neurite Outgrowth Stimulators | MDPI [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (-)-Hamigeran B

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the total synthesis of (-)-Hamigeran B, a marine diterpenoid with significant antiviral and cytotoxic activities. The content is curated for researchers in organic synthesis and medicinal chemistry, offering detailed experimental protocols and comparative data from various published synthetic routes.

Introduction

(-)-Hamigeran B is a structurally complex natural product isolated from the sponge Hamigera tarangaensis.[1] Its unique[2][2][3]-tricyclic carbon skeleton, featuring three contiguous stereogenic centers, has made it a compelling target for total synthesis.[4][5] The molecule exhibits potent in vitro activity against herpes and polio viruses with minimal cytotoxicity, highlighting its potential as a lead compound in drug development.[1] This document outlines key strategies and methodologies for its enantioselective synthesis.

Comparative Overview of Synthetic Strategies

Several research groups have reported the total synthesis of (-)-Hamigeran B, each employing a unique strategy for the construction of the core structure and control of stereochemistry. A summary of the key quantitative data from selected syntheses is presented below.

Table 1: Comparison of Reported Total Syntheses of (-)-Hamigeran B

| Research Group | Key Strategy | Number of Steps (Longest Linear Sequence) | Overall Yield (%) | Reference |

| Nicolaou et al. | Photoenolization and intramolecular Diels-Alder reaction | Not explicitly stated, involves multiple steps | Not explicitly stated | [2][4][6] |

| Clive and Wang | Meyer's auxiliary for quaternary stereocenter construction | Not explicitly stated | Not explicitly stated | [4][6] |

| Trost et al. | Rhodium-mediated intramolecular C-H insertion | Not explicitly stated | Not explicitly stated | [6] |

| Han and co-workers | Desymmetric enantioselective reduction of a 1,3-cyclopentanedione | 14 | Not explicitly stated, but scalable to 100 mg | [1] |

| Unnamed Strategy | Iridium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution | 19 | 10.6 | [4][5] |

Detailed Synthetic Protocols

This section provides detailed experimental procedures for key transformations in the synthesis of (-)-Hamigeran B. The protocols are adapted from published literature and are intended for use by trained professionals in a laboratory setting.

Protocol 1: Rhodium-Mediated Intramolecular C-H Insertion (Trost et al. Approach)

This protocol describes the construction of the cyclopentane ring system via an intramolecular C-H insertion of an α-aryl-α-diazoketone.[6]

Experimental Workflow

Caption: Workflow for the rhodium-mediated C-H insertion.

Materials:

-

α-aryl ketone precursor

-

Triisopropylbenzenesulfonyl azide (TIBSA)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Toluene

-

Rhodium catalyst (e.g., Rh₂(OAc)₄)

-

Dichloromethane (DCM)

-

Silica gel for chromatography

Procedure:

-

Diazo Transfer Reaction: To a solution of the α-aryl ketone in toluene, add TIBSA and DBU. The reaction is monitored by TLC for the disappearance of the starting material. The resulting diazo ketone is often unstable and light-sensitive, requiring prompt use in the next step.[6]

-

C-H Insertion Cyclization: The crude diazo ketone is dissolved in a suitable solvent like dichloromethane. A catalytic amount of the rhodium catalyst is added. The reaction mixture is stirred at room temperature until the diazo compound is consumed (monitored by TLC and color change).[6]

-

Workup and Purification: The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired cyclopentanone product.[6]

Protocol 2: Desymmetric Enantioselective Reduction (Han and co-workers Approach)

This protocol details the key desymmetrization step to introduce chirality early in the synthesis.[1]

Signaling Pathway

Caption: Key components of the desymmetric reduction.

Materials:

-

Symmetrical 1,3-cyclopentanedione derivative

-

(S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS) catalyst

-

Borane dimethyl sulfide complex (BH₃·SMe₂) or other suitable reducing agent

-

Tetrahydrofuran (THF), anhydrous

Procedure:

-

Reaction Setup: A solution of the 1,3-cyclopentanedione derivative in anhydrous THF is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Catalyst and Reductant Addition: The (S)-CBS catalyst is added, followed by the slow addition of the borane reducing agent. The reaction progress is monitored by TLC.

-

Quenching and Workup: Upon completion, the reaction is carefully quenched with methanol, followed by an aqueous workup.

-